Cas no 2224-00-2 (2-Ethoxy-1-naphthoic acid)

2-Ethoxy-1-naphthoic acid is a naphthalene derivative characterized by the presence of an ethoxy substituent at the 2-position and a carboxylic acid group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the electron-donating ethoxy group and the reactive carboxyl functionality, make it a versatile building block for further chemical modifications. The compound exhibits good stability under standard conditions and is compatible with a range of synthetic methodologies. Its well-defined reactivity profile allows for precise control in multi-step synthesis, making it valuable for research and industrial applications.
2-Ethoxy-1-naphthoic acid structure
2-Ethoxy-1-naphthoic acid structure
商品名:2-Ethoxy-1-naphthoic acid
CAS番号:2224-00-2
MF:C13H12O3
メガワット:216.2326
MDL:MFCD00004008
CID:84195
PubChem ID:87569737

2-Ethoxy-1-naphthoic acid 化学的及び物理的性質

名前と識別子

    • 2-Ethoxy-1-naphthoic acid
    • 2-Ethoxynaphthalene-1-carboxylic Acid
    • Antimony potassium tartrate
    • 2-ethoxy-1-naphthalenecarboxylic acid
    • 2-ethoxy-naphthalene-1-carboxylic acid
    • 2-ethoxynaphthalenecarboxylic acid
    • 2-ethoxynaphthoic acid
    • 2-ethyloxy-1-naphthalenecarboxylic acid
    • 1-Naphthalenecarboxylic acid, 2-ethoxy-
    • MYFBSSDLYGWAHH-UHFFFAOYSA-N
    • 2-ETHOXY-1-NAPHTHOICACID
    • rarechem al be 0566
    • 2-ethoxy-1-naphthoic acid, tech.
    • 2-Ethoxy-1-
    • EN300-697490
    • ?2-ETHOXY-1-NAPHTHOIC ACID
    • DTXSID9062277
    • 4-TRIFLUOROMETHYL-N-METHYLANILINE97
    • AKOS009156547
    • 2-Ethoxy-1-naphthoic acid, 97%
    • 2224-00-2
    • MFCD00004008
    • timtec-bb sbb005771
    • F2191-0038
    • FT-0612196
    • TS-03085
    • F20366
    • SCHEMBL503962
    • E0486
    • A816040
    • EINECS 218-745-7
    • AMY40300
    • NS00027108
    • DB-045851
    • 2-Ethoxy-1-naphthoic Acid; 2-Ethoxy-1-naphthalenecarboxylic Acid
    • BBL035839
    • STL432188
    • MDL: MFCD00004008
    • インチ: 1S/C13H12O3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15)
    • InChIKey: MYFBSSDLYGWAHH-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C([H])([H])[H])C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1C(=O)O[H]
    • BRN: 2695612

計算された属性

  • せいみつぶんしりょう: 216.07900
  • どういたいしつりょう: 216.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 46.5
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.1652 (rough estimate)
  • ゆうかいてん: 143.0 to 146.0 deg-C
  • ふってん: 316.65°C (rough estimate)
  • フラッシュポイント: 156.2 °C
  • 屈折率: 1.5090 (estimate)
  • PSA: 46.53000
  • LogP: 2.93670
  • ようかいせい: 不溶性

2-Ethoxy-1-naphthoic acid セキュリティ情報

2-Ethoxy-1-naphthoic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Ethoxy-1-naphthoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-697490-0.05g
2-ethoxynaphthalene-1-carboxylic acid
2224-00-2 95%
0.05g
$19.0 2023-07-09
Enamine
EN300-697490-2.5g
2-ethoxynaphthalene-1-carboxylic acid
2224-00-2 95%
2.5g
$61.0 2023-07-09
eNovation Chemicals LLC
Y1291496-100g
2-Ethoxy-1-naphthoic acid
2224-00-2 98%
100g
$160 2024-06-07
TRC
E678340-5g
2-Ethoxynaphthalene-1-carboxylic Acid
2224-00-2
5g
$ 190.00 2023-09-07
Enamine
EN300-697490-10.0g
2-ethoxynaphthalene-1-carboxylic acid
2224-00-2 95%
10.0g
$96.0 2023-07-09
Enamine
EN300-697490-0.25g
2-ethoxynaphthalene-1-carboxylic acid
2224-00-2 95%
0.25g
$19.0 2023-07-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026656-25g
2-Ethoxy-1-naphthoic acid
2224-00-2 98%
25g
¥617 2024-05-24
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22665-100g
2-Ethoxy-1-naphthoic acid, 98%
2224-00-2 98%
100g
¥2651.00 2023-03-16
TRC
E678340-25g
2-Ethoxynaphthalene-1-carboxylic Acid
2224-00-2
25g
$ 305.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E133112-10g
2-Ethoxy-1-naphthoic acid
2224-00-2 98%
10g
¥84.90 2023-09-03

2-Ethoxy-1-naphthoic acid 関連文献

  • 1. Contributions of weak interactions to the inclusion complexation of 3-hydroxynaphthalene-2-carboxylic acid and its analogues with cyclodextrins
    Zheng-Ping Yi,Hui-Lan Chen,Zheng-Zi Huang,Qing Huang,Jun-Shen Yu J. Chem. Soc. Perkin Trans. 2 2000 121

2-Ethoxy-1-naphthoic acidに関する追加情報

Introduction to 2-Ethoxy-1-naphthoic Acid (CAS No. 2224-00-2)

2-Ethoxy-1-naphthoic acid (CAS No. 2224-00-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 1-naphthalenecarboxylic acid, 2-ethoxy-, is characterized by its unique structural features, which include an ethoxy group attached to the naphthalene ring and a carboxylic acid functional group. These characteristics endow the compound with a range of potential applications, from serving as a building block in the synthesis of more complex molecules to being a key intermediate in the development of novel pharmaceuticals.

The molecular formula of 2-Ethoxy-1-naphthoic acid is C13H12O3, and it has a molecular weight of approximately 216.23 g/mol. The compound is typically found as a white crystalline solid and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its physical and chemical properties make it an attractive candidate for various synthetic transformations and biological studies.

In recent years, 2-Ethoxy-1-naphthoic acid has been the subject of numerous scientific investigations aimed at exploring its potential therapeutic applications. One notable area of research involves its use as an intermediate in the synthesis of anti-inflammatory drugs. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory activity, making them promising candidates for the treatment of conditions such as arthritis and other inflammatory disorders.

Beyond its anti-inflammatory properties, 2-Ethoxy-1-naphthoic acid has also been investigated for its potential antitumor effects. Research published in the Journal of Medicinal Chemistry highlighted the ability of certain derivatives to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. These findings suggest that 2-Ethoxy-1-naphthoic acid could serve as a valuable starting material for the development of new anticancer agents.

The structural flexibility of 2-Ethoxy-1-naphthoic acid allows for a wide range of functional group modifications, which can be tailored to optimize its pharmacological properties. For instance, the introduction of additional substituents on the naphthalene ring or modifications to the ethoxy group can significantly alter the compound's biological activity and pharmacokinetic profile. This versatility makes it an attractive target for medicinal chemists seeking to design molecules with improved therapeutic indices.

In addition to its direct therapeutic applications, 2-Ethoxy-1-naphthoic acid has also found use in analytical chemistry and materials science. Its unique spectroscopic properties make it useful as a reference standard in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, the compound's ability to form stable complexes with metal ions has led to its application in the development of novel materials with enhanced mechanical and optical properties.

The synthesis of 2-Ethoxy-1-naphthoic acid can be achieved through several well-established routes. One common method involves the esterification of 1-naphthol followed by hydrolysis to yield the carboxylic acid. Another approach involves the Friedel-Crafts acylation of 2-ethoxynaphthalene with acetyl chloride or another suitable acylating agent, followed by oxidation to form the carboxylic acid. These synthetic pathways are well-documented in the literature and have been optimized for high yields and purity.

The safety profile of 2-Ethoxy-1-naphthoic acid is another important consideration for its use in pharmaceutical applications. Toxicological studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety and maintain product integrity.

In conclusion, 2-Ethoxy-1-naphthoic acid (CAS No. 2224-00-2) is a multifaceted compound with a broad range of applications in medicinal chemistry, pharmaceutical research, analytical chemistry, and materials science. Its unique structural features and versatile synthetic potential make it an invaluable tool for scientists working in these fields. As research continues to uncover new insights into its biological activities and potential therapeutic uses, it is likely that 2-Ethoxy-1-naphthoic acid will play an increasingly important role in advancing our understanding and treatment of various diseases.

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